Stachybotrylactam

概要

説明

スタキボトリラクトンは、Stachybotrys chartarum菌から単離されたフェニルスピロドリマン型マイコトキシンです。この化合物は、抗ウイルス活性と抗高脂血症活性で知られています。 Stachybotrys chartarumは、一般的に黒カビとして知られており、水害を受けた建物によく見られます。このカビは、ヒトや動物の健康にリスクをもたらす有毒な二次代謝産物を産生することで有名です .

科学的研究の応用

Stachybotrylactam has several scientific research applications:

Chemistry: It is used as a model compound to study the biosynthesis of phenylspirodrimanes and other related mycotoxins.

Biology: Researchers investigate its role in fungal pathogenicity and its impact on human health.

Safety and Hazards

将来の方向性

Research on Stachybotrylactam is ongoing. One study suggested that the mycotoxin production of this compound clearly depends on the composition of the respective medium . This finding provides a starting point for further studies to identify individual components that either support or repress the production of mycotoxins in Stachybotrys chartarum .

作用機序

スタキボトリラクトンは、いくつかの機序を通じてその効果を発揮します。

抗ウイルス活性: ウイルス成熟に不可欠な酵素であるHIV-1プロテアーゼを阻害し、それによってウイルスの複製を防ぎます.

抗高脂血症活性: この化合物は脂質代謝を調節しますが、関与する正確な分子標的と経路はまだ調査中です.

6. 類似化合物の比較

スタキボトリラクトンは、その特定の生物活性により、フェニルスピロドリマンの中でユニークです。類似した化合物には、次のものがあります。

サトラトキシン: これらもStachybotrys chartarumによって産生され、細胞毒性で知られています。

ベルカリン: 類似した構造的特徴を持つ別のマイコトキシンですが、生物活性は異なります。

生化学分析

Biochemical Properties

Stachybotrylactam has been found to exhibit antiviral activity, specifically inhibiting HIV-1 protease in vitro . It interacts with the HIV-1 protease enzyme, a crucial biomolecule in the life cycle of the HIV virus .

Cellular Effects

In terms of cellular effects, this compound does not appear to affect oleic acid-elicited intracellular lipid accumulation and exhibits no observable cytotoxicity at concentrations up to 100 μM in HepG2 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the HIV-1 protease enzyme. By inhibiting this enzyme, this compound prevents the maturation of viral proteins, thereby inhibiting the replication of the HIV virus .

準備方法

スタキボトリラクトンは、通常、特定の条件下でStachybotrys chartarumを培養することで生産されます。この化合物の生産は、使用される培地の種類によって影響を受けます。 例えば、ジャガイモ・デキストロース寒天培地とセルロース寒天培地は、スタキボトリラクトンを含むマイコトキシンを高レベルで産生することが判明しています . 培養プロセスには、窒素と炭素源(硝酸ナトリウムやジャガイモデンプンなど)が最適な制御された環境で菌を培養することが含まれます .

化学反応の分析

スタキボトリラクトンは、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの試薬によって促進できます。

還元: 水素化リチウムアルミニウムなどの一般的な還元剤を使用できます。

置換: 求核置換反応は、水酸化ナトリウムやシアン化カリウムなどの試薬によって起こります。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成し、還元はより単純なアルコールを生成する可能性があります .

4. 科学研究への応用

スタキボトリラクトンは、いくつかの科学研究に利用されています。

化学: フェニルスピロドリマンやその他の関連するマイコトキシンの生合成を研究するためのモデル化合物として使用されます。

生物学: 研究者は、菌の病原性におけるその役割と、ヒトの健康への影響を調査しています。

医学: スタキボトリラクトンの抗ウイルス活性は、特にHIV-1に対する新しい抗ウイルス薬の開発のための候補となっています.

類似化合物との比較

Stachybotrylactam is unique among phenylspirodrimanes due to its specific biological activities. Similar compounds include:

Satratoxins: These are also produced by Stachybotrys chartarum and are known for their cytotoxic properties.

Verrucarins: Another group of mycotoxins with similar structural features but different biological activities.

Roridins: These compounds share a similar biosynthetic pathway but have distinct toxicological profiles

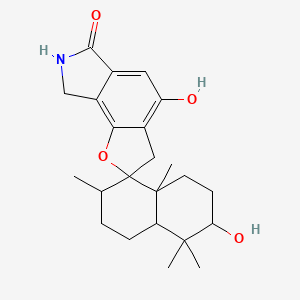

特性

IUPAC Name |

3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-22(17,4)23(12)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVLMDBFFSSVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672955 | |

| Record name | 4,6'-Dihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163391-76-2 | |

| Record name | 4,6'-Dihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

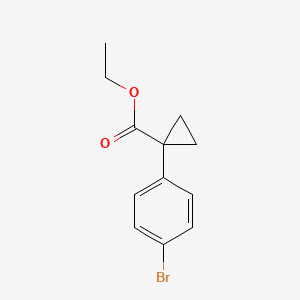

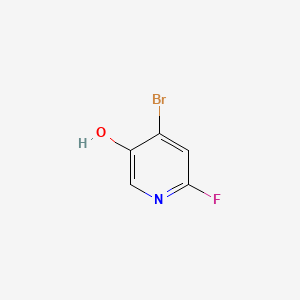

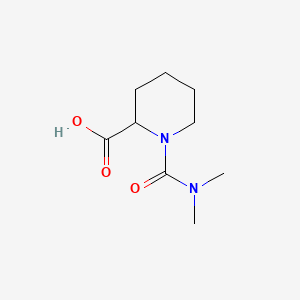

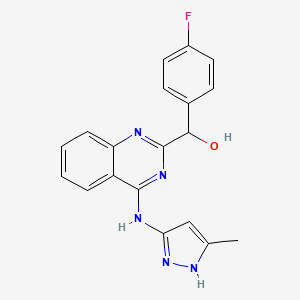

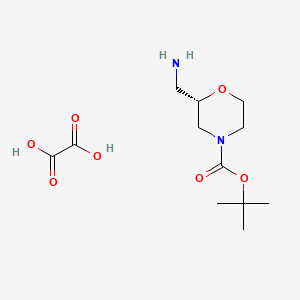

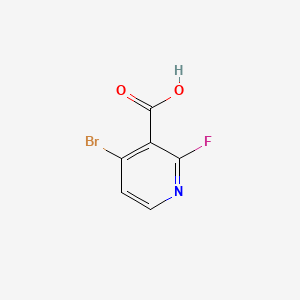

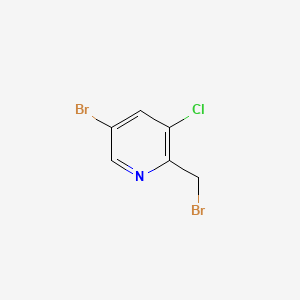

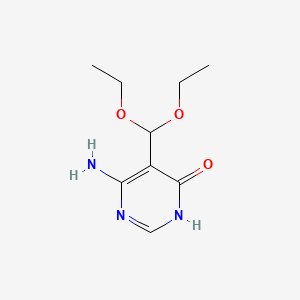

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Stachybotrylactam and where is it found?

A1: this compound is a spirocyclic drimane mycotoxin produced by certain strains of the fungus Stachybotrys chartarum. This fungus is often found in damp buildings and improperly stored feed. [, , ]

Q2: What other mycotoxins are produced by Stachybotrys chartarum?

A2: Stachybotrys chartarum, specifically the genotype S, is known to produce highly cytotoxic macrocyclic trichothecenes (MTs) such as satratoxin G, H, F, roridin E, L-2, and verrucarin J. []

Q3: Are there specific media that promote the production of this compound and other mycotoxins by Stachybotrys chartarum?

A3: Research has shown that the type of growth medium significantly influences mycotoxin production in Stachybotrys chartarum. While the fungus grows well on various media, potato-dextrose-agar and cellulose-agar seem to promote the highest concentrations of macrocyclic trichothecenes. [] Another study found significant amounts of this compound produced on both potato dextrose agar and malt extract agar. []

Q4: What is the chemical structure of this compound?

A5: this compound features a spirocyclic drimane skeleton. Its structure consists of a spirodihydrobenzofuranlactam unit and a spirodihydroisobenzofuran unit, connected by a nitrogen-carbon (N-C) bond. [, ]

Q5: Have there been any challenges in determining the structure of this compound and related compounds?

A6: Yes, the structure of this compound and similar spirolactams produced by Stachybotrys chartarum have been subject to revisions. Total synthesis efforts have been crucial in confirming and correcting the initially proposed structures. [, ]

Q6: Are there any analytical methods used to detect and quantify this compound?

A7: Yes, liquid chromatography-mass spectrometry (LC-MS/MS) is a commonly used technique for the detection and quantification of this compound in various matrices, including food and feed samples. []

Q7: What is the significance of studying the co-occurrence of this compound with other mycotoxins?

A8: Mycotoxin contamination often involves multiple mycotoxins co-occurring in food and feed. Studies have reported this compound co-occurring with other mycotoxins like aflatoxins and fumonisins in rice bran and maize. [] This highlights the importance of comprehensive mycotoxin monitoring and risk assessment strategies.

Q8: What are the implications of finding this compound in straw used for animal feed?

A9: The detection of this compound in straw used as bedding material and animal feed raises concerns about potential exposure routes for animals and humans handling contaminated straw. [] Further research is needed to fully assess the risks associated with this compound exposure.

Q9: What are the current research priorities regarding this compound?

A9: Further research is needed to fully understand:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(chloroMethyl)-7-Methoxy-1-Methyl-1H-benzo[d]iMidazole](/img/no-structure.png)

![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B573118.png)

![9,9-Dimethyl-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B573134.png)